molecular formula C20H20N2O2S B2955518 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-13-6

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2955518
CAS No.: 301176-13-6
M. Wt: 352.45
InChI Key: XOZQCJJQEPUYOA-UHFFFAOYSA-N
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Description

N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a thiazole-based acetamide derivative characterized by a 4-methylbenzyl substituent at the 5-position of the thiazole ring and a 3-methylphenoxy group attached to the acetamide moiety. Its molecular formula is C₂₁H₂₂N₂O₂S, with a calculated molecular weight of 380.47 g/mol.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-6-8-16(9-7-14)11-18-12-21-20(25-18)22-19(23)13-24-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZQCJJQEPUYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S. The compound features a thiazole ring fused with a phenoxy acetamide structure, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with substituted phenoxyacetic acids. The synthetic pathway can include various steps such as condensation reactions and purification processes. For example, thiazole derivatives can be synthesized via cyclization reactions involving appropriate precursors.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 Value (µM)Mechanism of Action
6fA54910Induction of apoptosis via caspase-3
6gC615Inhibition of DNA synthesis
This compoundA549TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. Preliminary data suggests that this compound may exhibit activity against various bacterial strains. This activity is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects using MTT assays. The results indicated that compounds with similar structural motifs to this compound demonstrated significant cytotoxicity against A549 cells, suggesting a promising avenue for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

In another investigation, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited notable antibacterial activity, which could be attributed to their ability to penetrate bacterial membranes and disrupt essential cellular processes.

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • DNA Synthesis Inhibition : Interference with DNA replication processes in cancer cells.
  • Cell Membrane Disruption : Potential effects on microbial cell membranes leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name R1 (Benzyl Substituent) R2 (Phenoxy Substituent) Molecular Weight (g/mol) Notable Features
Target Compound 4-methyl 3-methyl 380.47 Balanced lipophilicity; moderate solubility
N-[5-(4-Methoxybenzyl)-... () 4-methoxy 3-trifluoromethyl 422.42 Enhanced lipophilicity and metabolic stability due to -CF₃
SirReal2 () Naphthalen-1-ylmethyl 4,6-dimethylpyrimidin-2-ylsulfanyl 436.55 SIRT2 inhibitor; aromatic interactions via naphthyl group
N-[5-(4-Hydroxyphenyl)-... () 4-hydroxy - 234.27 High polarity; improved aqueous solubility
N-[5-(4-Ethylbenzyl)-... () 4-ethyl 4-(2,4,4-trimethylpentan-2-yl) 482.62 Increased hydrophobicity; potential bioavailability challenges
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in ’s compound enhances metabolic stability compared to the methyl group in the target compound .
  • Aromatic vs. Aliphatic Substituents : SirReal2’s naphthyl group likely improves binding affinity through π-π stacking, whereas the target compound’s 4-methylbenzyl group offers moderate hydrophobicity .
  • Solubility : The hydroxyl group in ’s derivative increases solubility, making it more suitable for aqueous formulations compared to the methyl-substituted target compound .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Positional Effects : Substitution at the 5-position of the thiazole ring (e.g., 4-methylbenzyl vs. 4-ethylbenzyl) significantly impacts steric bulk and hydrophobic interactions. Ethyl groups () may hinder target binding compared to smaller methyl substituents .
  • Phenoxy Modifications: The 3-methylphenoxy group in the target compound provides moderate electron donation, whereas trifluoromethyl () or methoxy groups () alter electronic density and binding kinetics .

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide

ParameterOptimal ConditionReference
SolventDioxane
BaseTriethylamine
Temperature20–25°C
Yield68–72%

Q. Table 2. Computational Parameters for Molecular Docking

SoftwareTarget ProteinGrid Box Size (ų)Reference
AutoDock VinaAcetylcholinesterase20 × 20 × 20
Schrödinger GlideHER2 Kinase25 × 25 × 25

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